molecular formula C8H4N2O2 B8735610 2,5-Dihydroxyterephthalonitrile CAS No. 4655-70-3

2,5-Dihydroxyterephthalonitrile

Cat. No.: B8735610
CAS No.: 4655-70-3
M. Wt: 160.13 g/mol
InChI Key: XCVWVIHAUUKVAL-UHFFFAOYSA-N
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Description

2,5-Dihydroxyterephthalonitrile is a useful research compound. Its molecular formula is C8H4N2O2 and its molecular weight is 160.13 g/mol. The purity is usually 95%.
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Properties

CAS No.

4655-70-3

Molecular Formula

C8H4N2O2

Molecular Weight

160.13 g/mol

IUPAC Name

2,5-dihydroxybenzene-1,4-dicarbonitrile

InChI

InChI=1S/C8H4N2O2/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2,11-12H

InChI Key

XCVWVIHAUUKVAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)C#N)O)C#N

Origin of Product

United States

Preparation Methods

Grignard Reagent-Based Carbon Chain Elongation

The Grignard reaction offers an alternative route to aromatic nitriles. As demonstrated in the synthesis of DHTA , 1,4-dihalo-2,5-dialkoxybenzene derivatives react with magnesium to form Grignard intermediates, which subsequently react with carbon dioxide to extend the carbon chain. Adapting this approach for nitriles:

  • Synthesis of a Dihalo-Dialkoxy Precursor : Start with 1,4-dibromo-2,5-dimethoxybenzene.

  • Grignard Reagent Formation : React with magnesium in anhydrous tetrahydrofuran (THF) under inert atmosphere to generate the corresponding Grignard species.

  • Cyanation : Quench the Grignard reagent with a cyanating agent such as trimethylsilyl cyanide (TMSCN) or copper(I) cyanide (CuCN), introducing nitrile groups at the 1- and 4-positions.

  • Demethylation : Remove the methoxy protecting groups using hydroiodic acid (HI) at 120°C to yield the free hydroxyl groups .

This method avoids high-pressure conditions and leverages the stability of nitriles under Grignard reaction conditions. However, competing side reactions, such as over-alkylation or incomplete demethylation, require careful optimization.

Direct introduction of nitrile groups into dihydroxy aromatic systems remains challenging due to the electron-donating nature of hydroxyl groups, which deactivate the ring toward electrophilic substitution. However, directed ortho-metalation (DoM) strategies may circumvent this limitation:

  • Protection of Hydroxyl Groups : Convert hydroxyl groups to triflate (-OTf) or tosylate (-OTs) leaving groups to enhance electrophilicity.

  • Palladium-Catalyzed Cyanation : Employ a palladium catalyst (e.g., Pd(PPh₃)₄) with a cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]) in dimethylformamide (DMF) at 80–120°C .

This method parallels the Ullmann-type couplings observed in DHTA synthesis , where copper catalysts mediate substitution reactions. The choice of protecting groups and catalysts critically influences regioselectivity and yield.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range (Reported)
Copper-Mediated HydroxylationHigh regioselectivity; scalableRisk of nitrile hydrolysis under basic conditions60–85%
Grignard-CyanationMild conditions; avoids high pressureMulti-step process; demethylation challenges50–75%
Direct CyanationFewer steps; functional group toleranceRequires expensive catalysts; moderate yields40–65%

Q & A

Basic Research Questions

Q. What are the current synthetic methodologies for 2,5-Dihydroxyterephthalonitrile, and how can their efficiency be experimentally validated?

  • Methodological Answer : A recent synthesis protocol uses 1,4-dimethoxybenzene as a starting material, involving nitration, hydrolysis, and subsequent cyanidation steps. Efficiency is validated via FT-IR spectroscopy (to confirm nitrile and hydroxyl groups), ¹H-NMR (to resolve aromatic proton environments), and ¹³C CP-MAS NMR (to analyze carbon framework integrity). Yield optimization is achieved by controlling reaction temperature and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

  • Methodological Answer : Key techniques include:

  • FT-IR : Identifies functional groups (e.g., -OH at ~3200 cm⁻¹, -C≡N at ~2240 cm⁻¹).
  • ¹H/¹³C NMR : Resolves aromatic ring substitution patterns and confirms symmetry. For example, equivalent protons in symmetric positions exhibit singlets in ¹H-NMR spectra.
  • Variable-temperature NMR : Detects dynamic conformational changes (e.g., hydrogen bonding) by monitoring chemical shift variations with temperature .

Advanced Research Questions

Q. How do free hydroxyl groups influence the conformational dynamics of this compound derivatives?

  • Methodological Answer : Free hydroxyl groups act as hydrogen-bond acceptors , disrupting conventional β-sheet formation in peptidomimetics. For example, derivatives with free -OH groups form 9-membered pseudocyclic structures via intramolecular hydrogen bonds (e.g., between amide protons and hydroxyl oxygen). This is confirmed by NOESY NMR correlations and temperature-dependent chemical shift perturbations .

Q. What advanced NMR strategies elucidate intramolecular hydrogen bonding in this compound derivatives?

  • Methodological Answer : Variable-temperature NMR measures temperature coefficients (Δδ/ΔT) of amide protons. Low coefficients (e.g., < 4 ppb/K for compounds 3 and 4) indicate strong intramolecular hydrogen bonds, while higher values (e.g., > 6 ppb/K for compounds 5–8) suggest solvent-exposed protons. Coupled with DQF-COSY and ROESY , this reveals spatial proximity between hydrogen-bond donors and acceptors .

Q. Why do certain this compound derivatives lack bioactivity (e.g., HIV protease inhibition), and how can structural modifications address this?

  • Methodological Answer : Despite their C2 symmetry—a feature often favorable for enzyme inhibition—derivatives like compounds 2–8 show no activity against HIV protease at 2 mM. This is attributed to suboptimal steric fit in the enzyme’s active site. Modifications such as introducing bulky substituents at P1/P1' positions or replacing hydroxyl groups with bioisosteres (e.g., fluorides) may enhance binding affinity. Computational docking studies (e.g., AutoDock Vina) can guide rational design .

Q. How can contradictions in hydrogen-bonding data (e.g., variable temperature coefficients) be resolved in structural studies?

  • Methodological Answer : Contradictions arise from competing intramolecular vs. solvent interactions. To resolve this:

  • Perform solvent titrations (e.g., DMSO-d6/CDCl3 mixtures) to assess solvent accessibility.
  • Use density functional theory (DFT) calculations to model hydrogen-bond strengths and compare with experimental Δδ/ΔT values.
  • Validate with X-ray crystallography where feasible to unambiguously assign hydrogen-bond networks .

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